molecular formula C17H14Cl2FN3O2 B2457907 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891107-17-8

1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2457907
M. Wt: 382.22
InChI Key: BPILGBQFBWGEHV-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Electronic and Optical Applications

  • A study investigated the electronic, optical, and nonlinear optical properties of a novel chalcone derivative, revealing its potential applications in optoelectronics and device fabrications due to superior properties such as high second and third harmonic generation values, indicating its use in nonlinear optics [M. Shkir et al., 2018].

Environmental Applications

  • Research on the Electro-Fenton degradation of antimicrobials highlighted the degradation process of certain compounds, including urea derivatives, by electrochemical systems, suggesting their role in environmental remediation and the treatment of wastewater containing hazardous substances [I. Sirés et al., 2007].

Material Science and Chemistry

  • Crystal structure analysis of different urea derivatives, such as flufenoxuron and chlorfluazuron, provided insights into their molecular arrangements and interactions, which are critical for designing pesticides with improved efficacy and reduced environmental impact [Youngeun Jeon et al., 2014; Seonghwa Cho et al., 2015].

Pharmacology and Biomedical Research

  • The allosteric antagonist PSNCBAM-1, based on a urea derivative, was studied for its effects on cannabinoid CB1 receptor modulation, providing insights into its potential therapeutic applications in treating central nervous system diseases [Xiaowei Wang et al., 2011].

Synthesis and Biological Activity

  • The synthesis and evaluation of novel urea derivatives have led to discoveries in antitumor activities and potential as anticancer agents, demonstrating the versatility and importance of urea derivatives in medicinal chemistry [Jian Feng et al., 2020].

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or new reactions it could be used in.


properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3O2/c18-13-2-1-3-14(16(13)19)22-17(25)21-11-8-15(24)23(9-11)12-6-4-10(20)5-7-12/h1-7,11H,8-9H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPILGBQFBWGEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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